molecular formula C4H8F2S B2806712 4,4-Difluorobutane-1-thiol CAS No. 1997043-92-1

4,4-Difluorobutane-1-thiol

Cat. No.: B2806712
CAS No.: 1997043-92-1
M. Wt: 126.16
InChI Key: VNBQCHMIBZXSBY-UHFFFAOYSA-N
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Description

4,4-Difluorobutane-1-thiol is an organosulfur compound with the molecular formula C4H8F2S It is characterized by the presence of two fluorine atoms attached to the fourth carbon and a thiol group (-SH) attached to the first carbon in the butane chain

Scientific Research Applications

4,4-Difluorobutane-1-thiol has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Difluorobutane-1-thiol can be synthesized through several methods:

    Fluorination of Butane Derivatives: One common method involves the fluorination of butane derivatives using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Nucleophilic Substitution: Another approach is the nucleophilic substitution of halogenated butane derivatives with thiol groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The choice of reagents and conditions depends on factors such as cost, availability, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluorobutane-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides.

    Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions.

    Reduction: Thiols can be reduced to form corresponding hydrocarbons.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Sodium hydrosulfide, thiourea.

Major Products

    Disulfides: Formed through oxidation.

    Thioethers: Formed through nucleophilic substitution.

    Hydrocarbons: Formed through reduction.

Mechanism of Action

The mechanism of action of 4,4-Difluorobutane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes, by modifying their thiol groups. The fluorine atoms in the compound can also influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a thiol group, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications that are not possible with similar compounds lacking either the fluorine atoms or the thiol group .

Properties

IUPAC Name

4,4-difluorobutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2S/c5-4(6)2-1-3-7/h4,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBQCHMIBZXSBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)F)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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